AZD3147: A Technical Deep Dive into its Dual Inhibition of mTORC1 and mTORC2 Signaling
AZD3147: A Technical Deep Dive into its Dual Inhibition of mTORC1 and mTORC2 Signaling
For Researchers, Scientists, and Drug Development Professionals
AZD3147 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibitory action prevents the phosphorylation of key downstream effectors, leading to the modulation of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of AZD3147's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
mTOR is a serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.
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mTORC1 integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream targets of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
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mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization. A primary substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473 (S473), leading to its full activation.
AZD3147, as an ATP-competitive inhibitor, binds to the kinase domain of mTOR, thereby blocking the catalytic activity of both mTORC1 and mTORC2.[3] This leads to the inhibition of signaling pathways downstream of both complexes.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of AZD3147.
Table 1: In Vitro Kinase Inhibitory Potency of AZD3147
| Target | IC50 (nM) |
| mTOR | 1.5 |
| PI3Kα | 912 |
| PI3Kβ | 5,495 |
| PI3Kδ | 9,333 |
| PI3Kγ | 6,310 |
Data sourced from enzyme assays.[2]
Table 2: Cellular Inhibitory Potency of AZD3147 in MDA-MB-468 cells
| Complex | IC50 (nM) |
| mTORC1 | 40.7 |
| mTORC2 | 5.75 |
Data sourced from cellular assays.[2]
Table 3: Cellular IC50 Values of AZD3147 in Neuroblastoma Cell Lines
| Cell Line | IC50 (nM) |
| Kelly | 0.88 |
| IMR-32 | 662.4 |
Data from a study on neuroblastoma cells.[1]
Signaling Pathway Visualizations
The following diagrams illustrate the mTOR signaling pathway and the mechanism of action of AZD3147.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
mTOR Kinase Assay (Biochemical)
This protocol is designed to measure the direct inhibitory activity of AZD3147 on mTOR kinase.
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Reagents and Materials:
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Recombinant active mTOR enzyme.
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Inactive p70S6K as a substrate.
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Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
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ATP solution (100 µM).
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AZD3147 at various concentrations.
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SDS-PAGE gels and Western blotting reagents.
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Primary antibodies: anti-phospho-p70S6K (Thr389).
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
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Procedure:
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Prepare reaction mixtures in kinase buffer containing recombinant mTOR enzyme and the p70S6K substrate.
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Add AZD3147 at a range of concentrations to the reaction mixtures and incubate for a pre-determined time (e.g., 30 minutes) at 30°C.
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Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
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Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
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Stop the reaction by adding SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Perform a Western blot using an antibody specific for phosphorylated p70S6K (Thr389) to detect the product of the kinase reaction.
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Develop the blot using a chemiluminescent substrate and image the results.
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Quantify band intensities to determine the extent of inhibition at each AZD3147 concentration and calculate the IC50 value.
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Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of AZD3147 to inhibit the phosphorylation of mTORC1 and mTORC2 substrates within a cellular context.
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Reagents and Materials:
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Cancer cell line (e.g., MDA-MB-468, U87-MG, PC-3).
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Cell culture medium and serum.
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AZD3147 at various concentrations.
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Lysis Buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).
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BCA protein assay kit.
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SDS-PAGE gels and Western blotting reagents.
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Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and a loading control (e.g., anti-Actin or anti-Tubulin).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
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Procedure:
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Plate cells and allow them to adhere overnight.
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Treat cells with various concentrations of AZD3147 for a specified time (e.g., 1-2 hours).
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Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of each lysate using a BCA assay.
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Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of Akt, S6K1, and 4E-BP1.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Develop the blot using a chemiluminescent substrate and image the results.
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Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation and calculate cellular IC50 values.
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Cell Proliferation/Viability Assay
This protocol is used to determine the effect of AZD3147 on cell growth and viability.
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Reagents and Materials:
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Cancer cell line of interest.
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96-well cell culture plates.
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Cell culture medium and serum.
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AZD3147 at various concentrations.
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Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay kit like CellTiter-Glo®).
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Plate reader (spectrophotometer or luminometer).
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Procedure:
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Seed cells at a defined density in 96-well plates and allow them to attach overnight.
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Treat the cells with a serial dilution of AZD3147.
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Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for color development or signal generation.
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Measure the absorbance or luminescence using a plate reader.
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Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
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Conclusion
AZD3147 is a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its ability to block both major mTOR complexes results in comprehensive inhibition of downstream signaling, leading to potent anti-proliferative effects in cancer cells. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting the mTOR pathway.
